molecular formula C8H13ClFNO B1490119 3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one CAS No. 2003392-32-1

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one

Cat. No.: B1490119
CAS No.: 2003392-32-1
M. Wt: 193.64 g/mol
InChI Key: UVHLGYSECRKFHF-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of fluorinated organic compounds. It features a chloro group, a fluorinated piperidine ring, and a propanone structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Fluorination: The compound can be synthesized through the chlorination of 1-(4-fluoropiperidin-1-yl)propan-1-one using appropriate chlorinating agents such as thionyl chloride (SOCl₂) under controlled conditions.

  • Piperidine Derivatives: Starting from piperidine, the fluorination of the piperidine ring can be achieved using fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and fluorine positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Chloro-1-(4-fluoropiperidin-1-yl)propanoic acid.

  • Reduction: 3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-ol.

  • Substitution: Various amine or ether derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: The compound can modulate signaling pathways related to cell growth, metabolism, and other biological processes.

Comparison with Similar Compounds

  • 3-Chloro-1-(piperidin-1-yl)propan-1-one: Lacks the fluorine atom, leading to different reactivity and biological activity.

  • 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one: Contains a methyl group instead of fluorine, affecting its chemical properties.

  • 3-Chloro-1-(4-phenylpiperidin-1-yl)propan-1-one: Features a phenyl group, which introduces aromaticity and alters its behavior.

Uniqueness: The presence of the fluorine atom in 3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one imparts unique chemical and physical properties, such as increased stability and altered reactivity compared to its non-fluorinated counterparts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHLGYSECRKFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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